molecular formula C16H14Cl2N4O B12171713 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,5-dichlorophenyl)butanamide

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,5-dichlorophenyl)butanamide

Cat. No.: B12171713
M. Wt: 349.2 g/mol
InChI Key: ZLGQEXWADNMAQK-UHFFFAOYSA-N
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Description

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,5-dichlorophenyl)butanamide is a synthetic compound that belongs to the class of triazolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,5-dichlorophenyl)butanamide typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis is efficient and operationally simple, providing facile access to the desired triazolopyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the one-pot synthesis method mentioned above can be scaled up for industrial applications, given its simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,5-dichlorophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the triazolopyridine ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild to moderate temperatures and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution reactions may yield various substituted triazolopyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,5-dichlorophenyl)butanamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit c-Met kinase, a protein involved in various cellular processes, including proliferation and survival . The compound binds to the active site of the kinase, preventing its activity and thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,5-dichlorophenyl)butanamide is unique due to its specific substitution pattern and the presence of the dichlorophenyl group, which may contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C16H14Cl2N4O

Molecular Weight

349.2 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C16H14Cl2N4O/c17-11-8-12(18)10-13(9-11)19-16(23)6-3-5-15-21-20-14-4-1-2-7-22(14)15/h1-2,4,7-10H,3,5-6H2,(H,19,23)

InChI Key

ZLGQEXWADNMAQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCCC(=O)NC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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